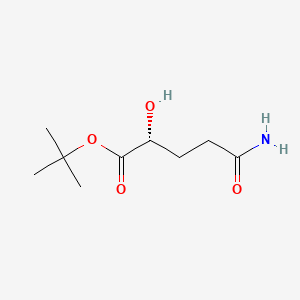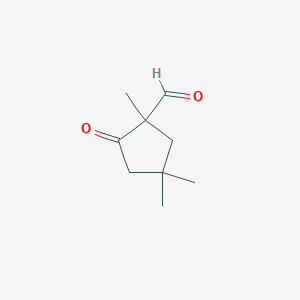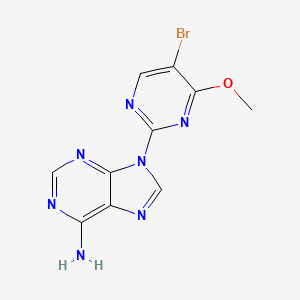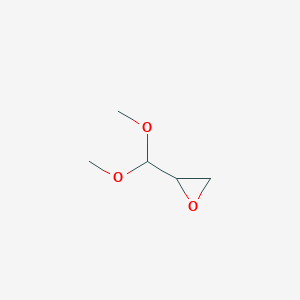
2-(Dimethoxymethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethoxymethyl)oxirane is an organic compound that belongs to the class of epoxides, also known as oxiranes. Epoxides are three-membered cyclic ethers with one oxygen atom and two carbon atoms. The unique structure of epoxides imparts significant ring strain, making them highly reactive and valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Williamson Intramolecular Cyclization: This method involves the cyclization of halogenated alcohols in the presence of a base.
Alkene Epoxidation: Alkenes can be converted to epoxides using peracids such as meta-chloroperoxybenzoic acid (MCPBA).
Sharpless Asymmetric Epoxidation: This method is used for the enantioselective epoxidation of allylic alcohols using titanium tetraisopropoxide, tert-butyl hydroperoxide, and diethyl tartrate.
Darzens Reaction: This involves the reaction of α-halogenated esters with aldehydes or ketones in the presence of a base, leading to the formation of epoxides.
Corey-Chaykovsky Reaction: Sulfur ylides react with aldehydes or ketones to form epoxides.
Industrial Production Methods
The industrial production of epoxides, including 2-(Dimethoxymethyl)oxirane, often involves the catalytic oxidation of alkenes using air or oxygen. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ring-Opening Reactions: Epoxides undergo ring-opening reactions with nucleophiles, which can proceed via either S_N2 or S_N1 mechanisms depending on the reaction conditions
Oxidation: Epoxides can be further oxidized to form diols or other oxygenated products.
Reduction: Epoxides can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH_4).
Substitution: Epoxides can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized products.
Common Reagents and Conditions
Acidic Conditions: Epoxides can be opened using acids like hydrochloric acid (HCl) or sulfuric acid (H_2SO_4), leading to the formation of halohydrins or diols.
Basic Conditions: Bases such as sodium hydroxide (NaOH) can also be used to open the epoxide ring, typically resulting in the formation of alcohols.
Major Products
Scientific Research Applications
2-(Dimethoxymethyl)oxirane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)oxirane involves the nucleophilic attack on the strained three-membered ring, leading to ring-opening and the formation of various products. The high ring strain in epoxides makes them highly reactive towards nucleophiles, facilitating a wide range of chemical transformations .
Comparison with Similar Compounds
2-(Dimethoxymethyl)oxirane can be compared with other epoxides such as ethylene oxide and propylene oxide:
Ethylene Oxide: The simplest epoxide, used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Used in the production of polyether polyols and as a fumigant.
2,3-Dimethyloxirane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
59140-28-2 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-(dimethoxymethyl)oxirane |
InChI |
InChI=1S/C5H10O3/c1-6-5(7-2)4-3-8-4/h4-5H,3H2,1-2H3 |
InChI Key |
DSGUXTVWHDJXBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)
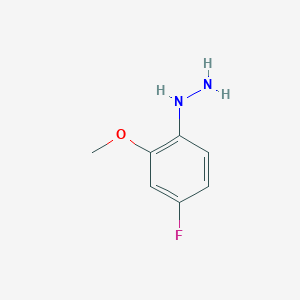

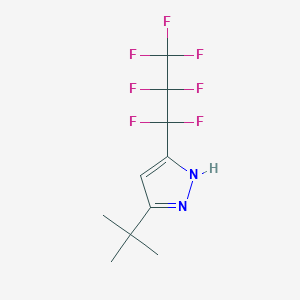
![1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13474764.png)

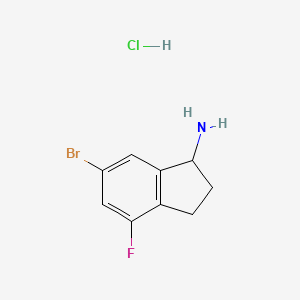
![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)
